molecular formula C22H24N2O3 B11427430 N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide CAS No. 901864-91-3

N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide

Cat. No.: B11427430
CAS No.: 901864-91-3
M. Wt: 364.4 g/mol
InChI Key: BVTCFYPRXBZNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide is a synthetic organic compound with a complex structure that includes an amide group, a quinoline derivative, and an ether linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aryl methyl ketone under acidic conditions.

    Ether Formation: The quinoline derivative is then reacted with 4-bromobutanol in the presence of a base such as potassium carbonate to form the ether linkage.

    Amide Formation: The final step involves the reaction of the resulting intermediate with 2-ethylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. Pathways involved could include signal transduction pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)oxy]butanamide: Similar structure but with a different position of the oxygen linkage.

    N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]pentanamide: Similar structure but with a longer carbon chain.

Uniqueness

N-(2-ethylphenyl)-4-[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)oxy]butanamide is unique due to its specific combination of functional groups and the position of these groups within the molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

901864-91-3

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-(1-methyl-2-oxoquinolin-4-yl)oxybutanamide

InChI

InChI=1S/C22H24N2O3/c1-3-16-9-4-6-11-18(16)23-21(25)13-8-14-27-20-15-22(26)24(2)19-12-7-5-10-17(19)20/h4-7,9-12,15H,3,8,13-14H2,1-2H3,(H,23,25)

InChI Key

BVTCFYPRXBZNQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCOC2=CC(=O)N(C3=CC=CC=C32)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.